tris(2,4-di-tert-butylphenyl) phosphate - 95906-11-9

tris(2,4-di-tert-butylphenyl) phosphate

Catalog Number: EVT-350989
CAS Number: 95906-11-9
Molecular Formula: C42H63O4P
Molecular Weight: 662.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tris(2,4-di-tert-butylphenyl) phosphate, often abbreviated as AO168 = O or TDtBPP, is a synthetic organophosphate ester (OPE). [, , , , , , , , , ] While not intentionally produced on a large scale, it is widely detected in the environment, indicating significant indirect sources. []

Tris(2,4-di-tert-butylphenyl) phosphate primarily originates from the oxidation of tris(2,4-di-tert-butylphenyl) phosphite (AO168 or TDtBPPi), a common organophosphite antioxidant (OPA) added to plastics during manufacturing. [, , , , , , , ] This oxidation can occur during plastic production, processing, usage, and disposal. [, , ] Its presence is frequently reported in environmental samples like air, water, soil, and indoor dust, raising concerns about potential human exposure and ecological risks. [, , , , , , , , , ]

Synthesis Analysis

While tris(2,4-di-tert-butylphenyl) phosphate is not directly synthesized for commercial purposes, it is primarily generated through the oxidation of tris(2,4-di-tert-butylphenyl) phosphite (AO168). [, , , , , ] This oxidation can be triggered by various factors, including:

  • Heating: Elevated temperatures can accelerate the oxidation process. []
  • UV radiation: Exposure to ultraviolet light can promote the conversion of AO168 to AO168 = O. [, , ]
  • Water contact: The presence of water can facilitate the oxidation reaction. []
Molecular Structure Analysis

The primary chemical reaction involving tris(2,4-di-tert-butylphenyl) phosphate is its formation through the oxidation of tris(2,4-di-tert-butylphenyl) phosphite. [, , , , , ] This reaction involves the conversion of the phosphite (P(OR)3) group to a phosphate (PO(OR)3) group. Other potential reactions include:

  • Hydrolysis: Under specific conditions, tris(2,4-di-tert-butylphenyl) phosphate may undergo hydrolysis, breaking down into smaller molecules like 2,4-di-tert-butylphenol and phosphoric acid. []
  • Photodegradation: Prolonged exposure to UV radiation may lead to the photodegradation of tris(2,4-di-tert-butylphenyl) phosphate, resulting in the formation of various degradation products. [, ]
Physical and Chemical Properties Analysis
  • Hydrophobicity: The presence of multiple tert-butyl groups makes it hydrophobic, likely leading to its accumulation in organic matter and sediments. []
  • Persistence: Tris(2,4-di-tert-butylphenyl) phosphate is considered relatively persistent in the environment, raising concerns about its long-term impacts. []
Applications

Unlike its precursor, tris(2,4-di-tert-butylphenyl) phosphate does not have direct applications. Its presence is often considered undesirable due to its potential environmental and health risks. [, , , , , , , , , ]

Future Directions
  • Toxicity studies: Comprehensive toxicological assessments are needed to evaluate the potential adverse effects of tris(2,4-di-tert-butylphenyl) phosphate on human health and ecosystems. [, ]
  • Environmental fate and transport: Further research is necessary to understand the behavior of this compound in the environment, including its transport, transformation, and bioaccumulation potential. []
  • Source identification and control: Identifying the key sources and pathways of tris(2,4-di-tert-butylphenyl) phosphate release into the environment is crucial for developing effective control and mitigation strategies. []
  • Alternative antioxidants: Exploring and developing alternative antioxidants with lower environmental persistence and toxicity could help minimize the risks associated with tris(2,4-di-tert-butylphenyl) phosphate and other OPEs. []

Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)

Compound Description: Tris(2,4-di-tert-butylphenyl) phosphite, commercially known as Irgafos 168, is a widely used organophosphite antioxidant (OPA) added to plastics to prevent degradation during manufacturing, sterilization, and storage. [, , , , ]

Relevance: Tris(2,4-di-tert-butylphenyl) phosphite is the direct precursor to tris(2,4-di-tert-butylphenyl) phosphate. It readily oxidizes in the environment, transforming into the target compound through a simple oxidation reaction replacing the phosphite group (-P) with a phosphate group (-PO). This relationship is frequently observed in studies analyzing plastic degradation and subsequent environmental contamination. [, , , , ]

2,4-Di-tert-butylphenol

Compound Description: 2,4-Di-tert-butylphenol is a phenolic compound commonly encountered as a degradation product of various antioxidants, including tris(2,4-di-tert-butylphenyl) phosphate. [, , , ]

Relevance: This compound is a significant degradation product of tris(2,4-di-tert-butylphenyl) phosphate, often formed through hydrolysis or photodegradation. [, , ] Its presence in environmental samples can indicate the degradation of the target compound or related antioxidants. Notably, studies have identified 2,4-di-tert-butylphenol as the major degradation product of tris(2,4-di-tert-butylphenyl) phosphate under UV irradiation. []

Bis(2,4-di-tert-butylphenyl) phosphate

Compound Description: Bis(2,4-di-tert-butylphenyl) phosphate is an organophosphate ester and a potential degradation product of tris(2,4-di-tert-butylphenyl) phosphate. []

Relevance: This compound is structurally similar to tris(2,4-di-tert-butylphenyl) phosphate, differing only in the presence of two, rather than three, 2,4-di-tert-butylphenyl groups attached to the phosphate group. Its identification alongside the target compound in environmental samples suggests a potential degradation pathway. []

Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate

Compound Description: Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate is a novel organophosphate ester (OPE) and a suspected transformation product of organophosphite antioxidants. [, , ]

Relevance: While not directly derived from tris(2,4-di-tert-butylphenyl) phosphate, this compound is often found alongside the target compound in environmental samples. This co-occurrence suggests a shared origin, likely stemming from the degradation of related organophosphite antioxidants used in plastics. [, , ]

Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (AO1010)

Compound Description: Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], also known as AO1010, is a synthetic phenolic antioxidant commonly used in combination with other antioxidants, including tris(2,4-di-tert-butylphenyl) phosphate, in various materials like plastics. []

Relevance: Although structurally distinct from tris(2,4-di-tert-butylphenyl) phosphate, AO1010 is frequently found alongside the target compound in materials like face masks. [] This co-occurrence suggests a common application as a stabilizing agent.

Triphenyl phosphate

Compound Description: Triphenyl phosphate is a common organophosphate ester used as a flame retardant and plasticizer. [, , , ]

Relevance: Although not directly derived from tris(2,4-di-tert-butylphenyl) phosphate, triphenyl phosphate is often detected alongside the target compound in environmental samples, particularly in studies investigating organophosphate ester contamination. [, , , ] Their co-occurrence points to shared sources or similar applications in various products.

Tributyl phosphate

Compound Description: Tributyl phosphate is an organophosphate ester primarily used as a solvent and plasticizer. [, ]

Relevance: Although structurally distinct from tris(2,4-di-tert-butylphenyl) phosphate, tributyl phosphate is often detected alongside the target compound in environmental studies focused on OPE contamination. [, ] This consistent co-occurrence suggests shared sources or comparable applications in various products, highlighting the broader context of organophosphate presence in the environment.

Triethyl phosphate

Compound Description: Triethyl phosphate is an organophosphate ester used as a flame retardant, plasticizer, and catalyst. [, , ]

Relevance: While not directly related to the degradation of tris(2,4-di-tert-butylphenyl) phosphate, triethyl phosphate is often detected alongside the target compound in environmental samples, particularly in studies investigating organophosphate ester contamination. [, , ] Their co-occurrence points to shared sources or similar applications in various products.

Properties

CAS Number

95906-11-9

Product Name

tris(2,4-di-tert-butylphenyl)phosphate

IUPAC Name

tris(2,4-ditert-butylphenyl) phosphate

Molecular Formula

C42H63O4P

Molecular Weight

662.9 g/mol

InChI

InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3

InChI Key

AZSKHRTUXHLAHS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Synonyms

2,4-Bis(1,1-dimethylethyl)phenol 1,1’,1’’-Phosphate; D 16-834; P 3;

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.